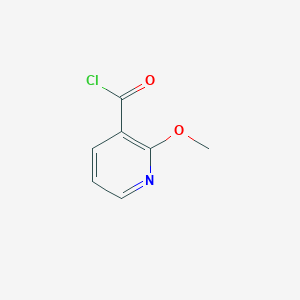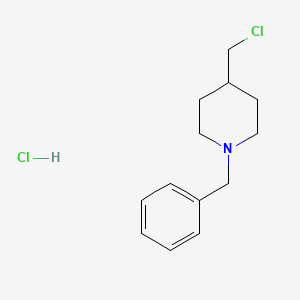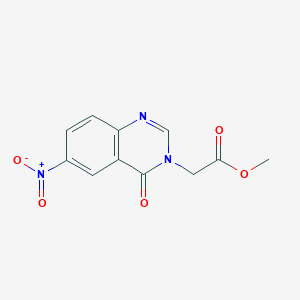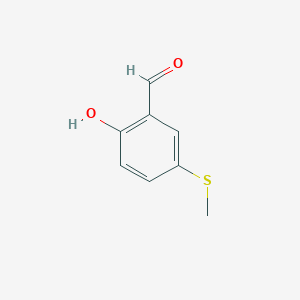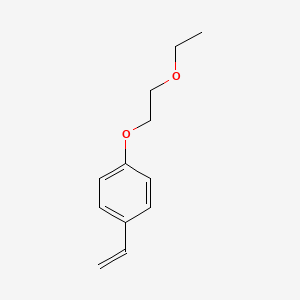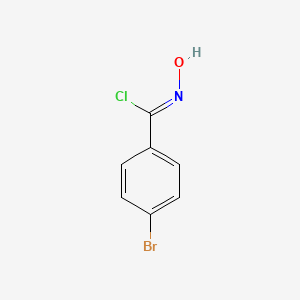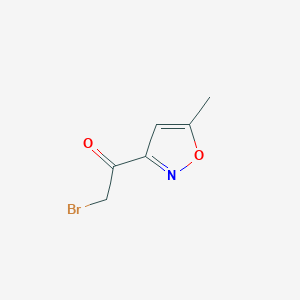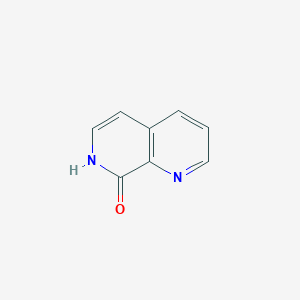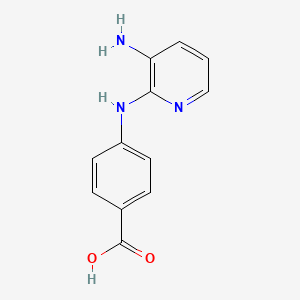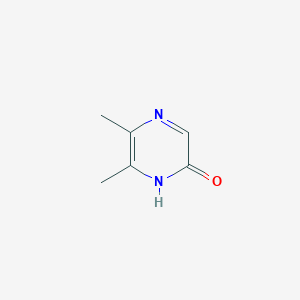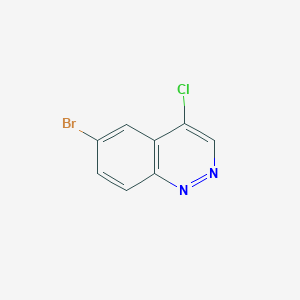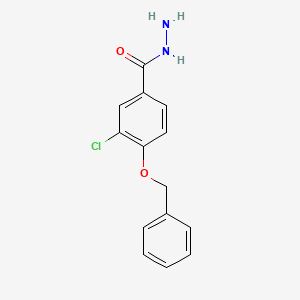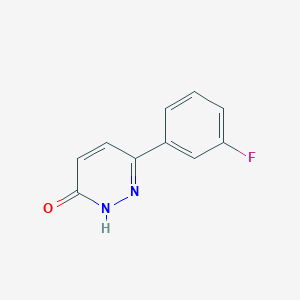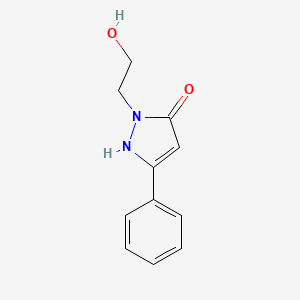
Methyl 1-phenylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-phenylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C12H14O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 1-phenylcyclobutane-1-carboxylate” consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 190.24 g/mol.Physical And Chemical Properties Analysis
“Methyl 1-phenylcyclobutane-1-carboxylate” has physical and chemical properties typical of a compound with its molecular structure . Detailed properties like melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Ester and Formyl Group Control in Cyclobutene Reactions
A study by Niwayama and Houk (1992) explored the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. They synthesized Methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid and demonstrated its thermolysis to methyl (2H)-pyrane-5-carboxylate through electrocyclization, confirming theoretical predictions about the process. This research highlights the role of methyl 1-phenylcyclobutane-1-carboxylate derivatives in understanding reaction mechanisms and designing new synthetic routes (Niwayama & Houk, 1992).
Synthesis and Polymerization
Research by Drujon et al. (1993) investigated the synthesis and free radical polymerization of ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers, derived from 1,1-cyclobutanedicarboxylic acid. Their findings indicate that these monomers, including methyl 1-bicyclobutanecarboxylate derivatives, behave similarly to vinyl counterparts in polymerization reactions, with potential for producing materials possessing high thermal stability and optical clarity. The study underscores the utility of these compounds in developing novel polymeric materials (Drujon et al., 1993).
Advanced Materials Synthesis
Kawauchi et al. (2005) conducted a detailed study on the anionic polymerization of methyl bicyclobutane-1-carboxylate, leading to the formation of transtactic polymers with high trans contents. Their research provided insights into the initiation mechanisms and revealed the formation of oligomers with distinct structural features. This work contributes to the understanding of the polymerization behavior of cyclobutane derivatives and their potential applications in creating advanced materials with specific properties (Kawauchi et al., 2005).
Safety And Hazards
Safety data sheets suggest that “Methyl 1-phenylcyclobutane-1-carboxylate” should be handled with care. Precautionary measures include avoiding breathing vapors and using the compound only in well-ventilated areas or outdoors. Protective gloves, clothing, and eye protection should be worn when handling the compound .
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-phenylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOKJRFMJCJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501952 |
Source


|
| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenylcyclobutane-1-carboxylate | |
CAS RN |
58469-03-7 |
Source


|
| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

